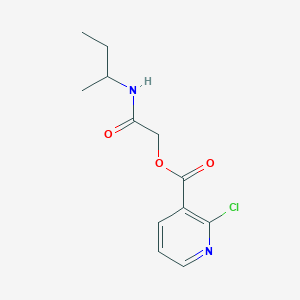
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine-based molecule that has a unique structure with potential biological activities.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of ion channels, which are involved in the transmission of nerve impulses. Additionally, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate in lab experiments include its potential applications in various fields, its unique structure, and its ability to inhibit the growth of bacteria, fungi, and viruses. However, the limitations of using this compound in lab experiments include its complex synthesis method, its low yield, and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate. One direction is to investigate its potential use as an anticancer agent by conducting more in vitro and in vivo studies. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields such as neuroscience and materials science.
In conclusion, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a pyridine-based molecule that has potential applications in various fields. Its unique structure and potential biological activities have made it a subject of extensive scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate have been discussed in this paper.
Synthesemethoden
The synthesis of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chloropyridine-3-carboxylic acid with butylamine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential use as an anticancer agent. Additionally, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-8(2)15-10(16)7-18-12(17)9-5-4-6-14-11(9)13/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUJJZRODRATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

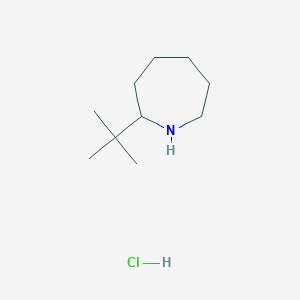
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)
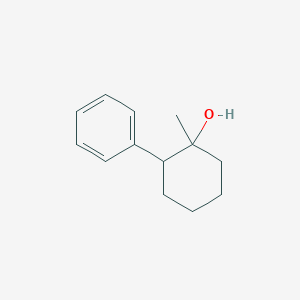
![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)
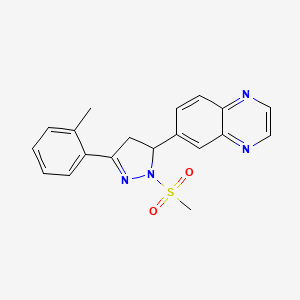
![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

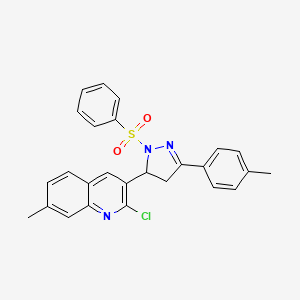
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)